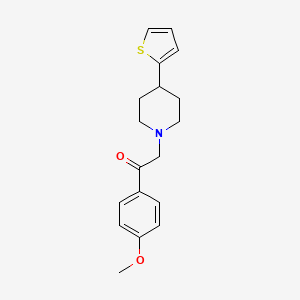
1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a complex organic compound characterized by its unique molecular structure, which includes a methoxyphenyl group and a thiophenylpiperidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the core piperidine ring. One common approach is the reaction of 4-(thiophen-2-yl)piperidine with 4-methoxyphenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product. Purification techniques such as recrystallization or column chromatography are employed to achieve the desired level of purity.
化学反应分析
Types of Reactions: 1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be achieved using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can be further utilized in various applications, depending on their chemical properties.
科学研究应用
1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has found applications in several scientific fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the interaction of thiophene derivatives with biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism by which 1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:
1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethanone: This compound lacks the thiophenyl group, resulting in different chemical and biological properties.
2-(4-(Thiophen-2-yl)piperidin-1-yl)ethanone: This compound has a different phenyl group, leading to variations in its reactivity and applications.
1-(4-Methoxyphenyl)-2-(4-(benzothiophen-2-yl)piperidin-1-yl)ethanone:
These compounds share structural similarities but differ in their functional groups, leading to distinct chemical behaviors and applications.
属性
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-16-6-4-14(5-7-16)17(20)13-19-10-8-15(9-11-19)18-3-2-12-22-18/h2-7,12,15H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCFLVAFDUNWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
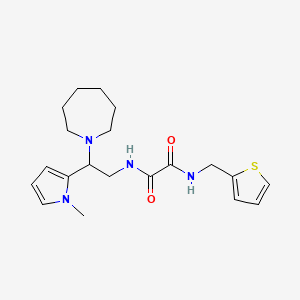
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2699382.png)
![ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate](/img/structure/B2699383.png)
![N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2699384.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2699385.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2699386.png)
![N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2699389.png)
![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2699390.png)
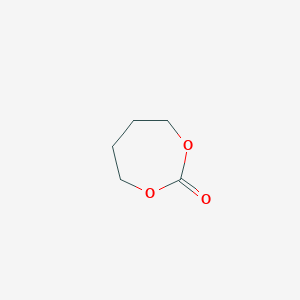
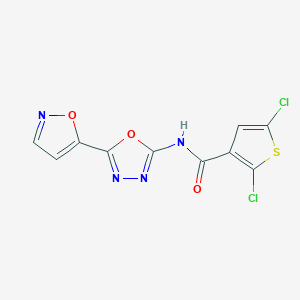
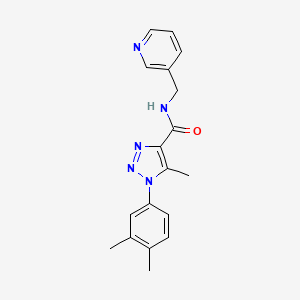
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2699397.png)
![N-(3,4-dimethoxyphenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2699401.png)
![Ethyl 2-[3-chloro-4-(2-chloro-6-methylpyridine-3-sulfonamido)phenyl]acetate](/img/structure/B2699403.png)
